molecular formula C13H20O3 B2509679 (1-methoxycyclopropyl)methyl spiro[2.4]heptane-1-carboxylate CAS No. 2551118-71-7

(1-methoxycyclopropyl)methyl spiro[2.4]heptane-1-carboxylate

Cat. No.: B2509679
CAS No.: 2551118-71-7
M. Wt: 224.3
InChI Key: SKXOVTZUQVMSAE-UHFFFAOYSA-N
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Description

(1-methoxycyclopropyl)methyl spiro[2.4]heptane-1-carboxylate: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spiro[2.4]heptane core, which is a bicyclic structure where two rings share a single atom. The presence of a methoxycyclopropyl group and a carboxylate group further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methoxycyclopropyl)methyl spiro[2.4]heptane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Spiro Compound Formation: The spiro[2.4]heptane core is synthesized by a cyclization reaction, often involving a nucleophilic attack on a suitable electrophile.

    Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction, typically using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1-methoxycyclopropyl)methyl spiro[2.4]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1-methoxycyclopropyl)methyl spiro[2.4]heptane-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of novel materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of (1-methoxycyclopropyl)methyl spiro[2.4]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and triggering downstream effects. For example, in medicinal applications, it may inhibit key enzymes involved in inflammatory or cancer-related pathways, leading to therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • (1-methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate
  • (1-methoxycyclopropyl)methyl spiro[2.4]heptane-3-carboxylate

Uniqueness

Compared to similar compounds, (1-methoxycyclopropyl)methyl spiro[2.4]heptane-1-carboxylate stands out due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique spiro[2.4]heptane core and functional groups make it a valuable compound for various applications, offering advantages in terms of reactivity, stability, and potential therapeutic effects.

Properties

IUPAC Name

(1-methoxycyclopropyl)methyl spiro[2.4]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-15-13(6-7-13)9-16-11(14)10-8-12(10)4-2-3-5-12/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXOVTZUQVMSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC1)COC(=O)C2CC23CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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